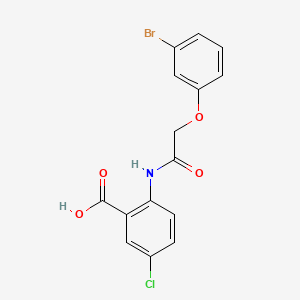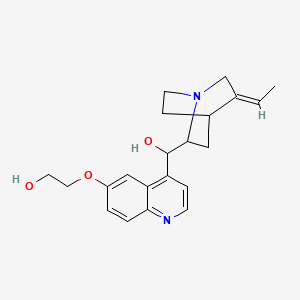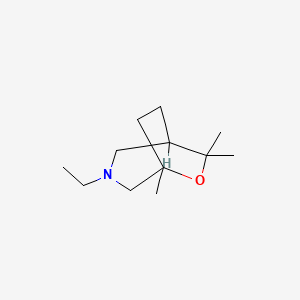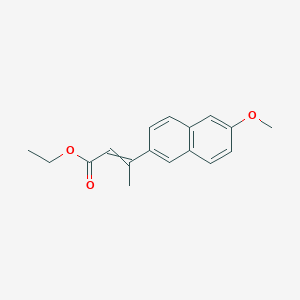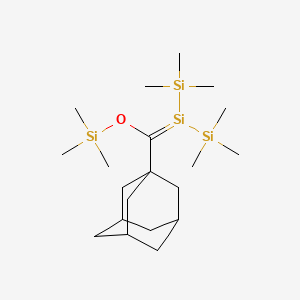
Carbanilic acid, 3,4-dichlorodithio-, glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 3,4-dichlorodithio-, glycolate is a chemical compound with the molecular formula C9-H7-Cl2-N-O2-S2 and a molecular weight of 296.19 . This compound is known for its unique structure, which includes both carbanilic acid and glycolate moieties, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, glycolate typically involves the reaction of 3,4-dichlorodithio-carbanilic acid with glycolic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Carbanilic acid, 3,4-dichlorodithio-, glycolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Scientific Research Applications
Carbanilic acid, 3,4-dichlorodithio-, glycolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, glycolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Carbanilic acid, 3,4-dichlorodithio-, glycolate can be compared with other similar compounds such as:
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a glycolate moiety.
Glycolic acid: A simpler compound with a similar glycolate structure but lacking the carbanilic acid and dichlorodithio groups.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components or similar compounds.
Properties
CAS No. |
73623-06-0 |
|---|---|
Molecular Formula |
C9H7Cl2NO2S2 |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
S-[(3,4-dichlorophenyl)carbamothioyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C9H7Cl2NO2S2/c10-6-2-1-5(3-7(6)11)12-9(15)16-8(14)4-13/h1-3,13H,4H2,(H,12,15) |
InChI Key |
KZYJKWNMZDRNII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)SC(=O)CO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
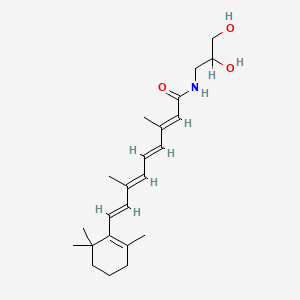
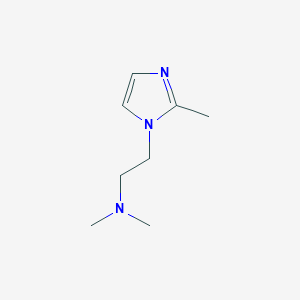
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
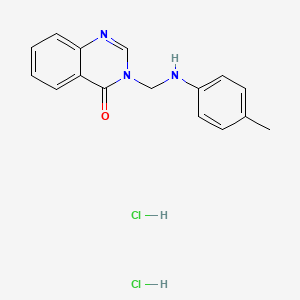
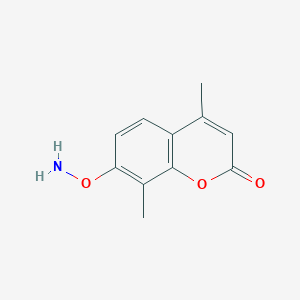
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)
